2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol
Description
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H7F2NO. This compound features a pyridine ring substituted at the 3-position with a difluoroethanol group. The presence of fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-2-1-3-10-4-6/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQKABSUBCTOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Pyridin-3-yl-Substituted Precursors
A common strategy involves the introduction of the difluoromethyl group onto a pyridin-3-yl-substituted ethan-1-ol precursor via electrophilic fluorination or difluoromethylation reactions.
Electrophilic fluorination using reagents like Selectfluor® has been employed to convert pyridin-3-yl-substituted diacetyl precursors into difluorinated products with high yields (94–98%) under mild conditions (room temperature to reflux in acetonitrile/water mixtures).
A typical procedure includes dissolving the pyridin-3-yl precursor in acetonitrile with a small amount of water, followed by gradual addition of Selectfluor® at room temperature and stirring at reflux for 1 hour. After solvent removal, the product is isolated by precipitation or recrystallization.
Nucleophilic Substitution and Alkylation Routes
Another approach utilizes nucleophilic substitution on halogenated difluoroalkyl intermediates:
Starting from 2,2-difluoro-1-chloroethane , nucleophilic substitution with pyridin-3-yl-containing nucleophiles under basic conditions (e.g., N,N-diisopropylethylamine) at elevated temperatures (around 70 °C) yields intermediates that can be further converted to the target alcohol.
The reaction mixture is typically worked up by aqueous extraction, drying, silica gel filtration, and solvent evaporation to isolate the crude product, which is then purified by distillation or crystallization of acid/base salts.
Difluoromethylation via Organometallic or Silyl Intermediates
Recent advances include late-stage difluoromethylation techniques:
Coupling of pyridin-3-yl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate under palladium catalysis or related conditions can afford α,α-difluoroacetate intermediates. Subsequent hydrolysis and decarboxylation yield the difluoromethylated pyridine derivatives.
This multi-step one-pot protocol is effective particularly for electron-deficient pyridine derivatives and allows access to the difluoromethylated ethan-1-ol after further reduction or hydrolysis steps.
Reduction of Difluoroacetate Esters
Difluoroacetate esters bearing the pyridin-3-yl substituent can be reduced to the corresponding ethan-1-ol using standard reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under anhydrous conditions at low temperatures.
The reduction step requires careful control to avoid over-reduction or defluorination.
Summary Table of Preparation Methods
Detailed Research Outcomes and Notes
The electrophilic fluorination method using Selectfluor® is notable for its high yields and operational simplicity, making it a preferred method for synthesizing difluorinated pyridin-3-yl ethan-1-ol derivatives.
The nucleophilic substitution approach starting from halogenated difluoroalkanes requires longer reaction times and elevated temperatures but allows direct introduction of the pyridine ring onto the difluoroalkyl scaffold. Purification often involves acid/base extraction and crystallization of salts to enhance purity.
Late-stage difluoromethylation strategies are more complex but offer versatility for functionalizing pyridine derivatives at advanced synthetic stages. The decarboxylation step is sensitive to electronic effects of the pyridine ring, favoring electron-deficient substrates.
Reduction of difluoroacetate esters to the corresponding alcohols is a classical approach but demands strict anhydrous conditions and temperature control to avoid side reactions such as defluorination or over-reduction.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,2-difluoro-2-(pyridin-3-yl)acetaldehyde.
Reduction: Formation of 2,2-difluoro-2-(pyridin-3-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine
- 2,2-Difluoro-2-(3-pyridinyl)ethanamine
- 2,2-Difluoro-2-phenylethan-1-ol
Uniqueness
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the difluoroethanol group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Biological Activity
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances various pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFN\O, with a molecular weight of approximately 163.14 g/mol. The compound features a difluoroethyl group attached to a pyridine ring, which is known for its role in many pharmaceutical agents. The difluorinated structure may serve as a bioisostere for other functional groups, potentially altering the pharmacokinetic and pharmacodynamic profiles of related compounds .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of fluorine atoms often enhances these activities by improving lipophilicity and metabolic stability .
A comparative study highlighted the antimicrobial efficacy of fluorinated compounds, demonstrating that the presence of fluorine can increase the minimum inhibitory concentration (MIC) against bacterial strains .
| Compound Name | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| 4-Fluorobenzylamine | 40 | P. aeruginosa |
| 3-Pyridylmethylamine | TBD | K. pneumoniae |
Anticancer Activity
Fluorinated compounds are often investigated for their anticancer properties due to their ability to modulate signaling pathways associated with tumor growth. Studies have shown that similar pyridine derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression . The introduction of fluorine has been linked to enhanced potency against certain cancer cell lines.
In vitro studies have demonstrated that modifications to the pyridine structure can lead to varying degrees of cytotoxicity against cancer cells, with some compounds displaying IC values in the low micromolar range .
| Compound Name | IC (µM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | Various cancer cell lines |
| Benzothiazolyl-pyridine hybrids | 10.520 | H5N1, SARS-CoV-2 |
The biological activity of this compound can be attributed to its interaction with specific biological targets. In silico studies have suggested that this compound may bind effectively to proteins involved in metabolic pathways and cellular signaling . The presence of fluorine enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyridine derivatives:
- Antibacterial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against E. faecalis and P. aeruginosa with inhibition zones comparable to standard antibiotics like ceftriaxone .
- Anticancer Potential : Another investigation into fluorinated pyridine compounds revealed promising results against various cancer cell lines, indicating potential for development into therapeutic agents .
Q & A
Basic: What are the recommended synthetic routes for 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves fluorination of a pyridine-containing precursor. A common approach is the nucleophilic substitution of a halogenated intermediate with a fluorinating agent. For example:
- Step 1: Start with 2-chloro-3-pyridylethanol.
- Step 2: React with a fluorinating agent like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimization Tips:
- Use anhydrous conditions to minimize hydrolysis byproducts.
- Increase reaction time or temperature if fluorination is incomplete (monitor via <sup>19</sup>F NMR).
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency .
Table 1: Comparison of Fluorinating Agents
| Agent | Solvent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| KF | DMSO | 100°C | 65–70 | Chloride residues |
| DAST* | THF | 0–5°C | 50–55 | Sulfur byproducts |
| Deoxo-Fluor | DCM | RT | 60–65 | Amorphous solids |
| *DAST: Diethylaminosulfur trifluoride |
Basic: How can NMR spectroscopy and mass spectrometry be effectively utilized to confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR:
- Pyridin-3-yl protons appear as a multiplet (δ 7.2–8.5 ppm).
- Hydroxyl proton (δ 1.5–2.5 ppm, broad, exchangeable with D2O).
- <sup>19</sup>F NMR:
- Two equivalent fluorine atoms resonate as a singlet (δ –120 to –125 ppm for CF2 groups) .
- HRMS (ESI+):
- Expected [M+H]<sup>+</sup> for C7H8F2NO: m/z 176.0621 (Δ < 3 ppm).
Purity Assessment:
- Use HPLC-UV (C18 column, 70:30 H2O:MeCN, 1 mL/min) to detect impurities (< 1% area).
- TLC (Rf ≈ 0.4 in EtOAc/hexane 1:1) with visualization under UV (254 nm).
Advanced: What strategies are employed to resolve contradictions in crystallographic data when determining the three-dimensional structure of fluorinated pyridine derivatives?
Methodological Answer:
Contradictions often arise from disordered fluorine atoms or twinned crystals. Key strategies include:
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>98%) .
- Refinement Software:
- Complementary Techniques:
Advanced: In computational studies, which quantum mechanical methods are most suitable for analyzing the electronic effects of fluorine substituents in this compound?
Methodological Answer:
- DFT Calculations:
- Key Analyses:
- Natural Bond Orbital (NBO): Quantify hyperconjugation between C–F σ* and pyridine π* orbitals.
- Electrostatic Potential (ESP): Identify electron-deficient regions near fluorine atoms.
- Software: Gaussian 16 or ORCA, validated against crystallographic data .
Advanced: How do steric and electronic factors influence the regioselectivity of fluorination in the synthesis of this compound?
Methodological Answer:
- Electronic Factors:
- Fluorine’s electronegativity deactivates the pyridine ring, directing substitution to the meta position (C3).
- Electron-withdrawing groups (e.g., –OH) enhance fluorophilicity at the β-carbon .
- Steric Factors:
- Bulky fluorinating agents (e.g., Deoxo-Fluor) favor less hindered sites.
- Use steric maps (MOE software) to predict accessible reaction sites.
- Case Study:
- Substitution at C2 is disfavored due to steric clash between pyridine N and fluorinating agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
